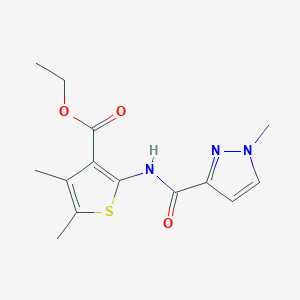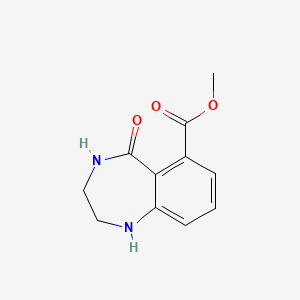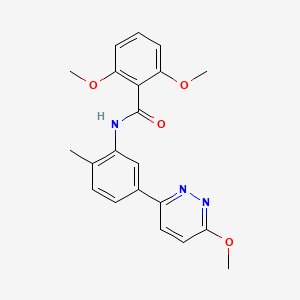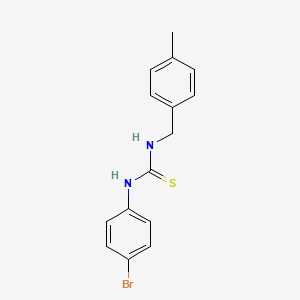![molecular formula C23H13Cl2F6N5O2 B2552783 N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea CAS No. 338407-21-9](/img/structure/B2552783.png)
N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with a molecular formula of C13H4Cl2F6N4O4 . It is related to Fluazinam, which is a pesticide . The compound contains several functional groups, including pyridine, phenyl, and urea groups .
Molecular Structure Analysis
The molecular structure of the compound is complex, with two pyridine rings, a phenyl ring, and a pyrrole ring . The presence of chlorine and trifluoromethyl groups on the rings likely contributes to the compound’s properties .Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which include the compound , are widely used in the agrochemical industry . They are particularly effective in protecting crops from pests . Fluazifop-butyl, a TFMP derivative, was the first of its kind to be introduced to the agrochemical market .
Pharmaceutical Applications
TFMP derivatives also find use in the pharmaceutical industry . Several pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Analgesic Potential
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized for their analgesic potential . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .
Organocatalysts in Organic Chemistry
(Thio)urea derivatives, which include the compound , have been used as organocatalysts in organic chemistry . They activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .
Protein Degradation
This compound can be used as a “scout” fragment in fragment-based covalent ligand discovery or incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Inhibitors of Enzyme Activity
The compound can be used to identify inhibitors of enzyme activity . The folding of the 4-piperazine-phenyl tail occurs to accommodate the ligand in the pocket, stabilized by hydrophobic contacts with the side chain of His244 and Val283 and a hydrogen bond between the phenolic OH group and Cys83 .
Safety and Hazards
Propriétés
IUPAC Name |
1-[3-chloro-4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F6N5O2/c24-15-9-14(4-5-17(15)38-19-6-3-12(10-32-19)22(26,27)28)34-21(37)35-18-2-1-7-36(18)20-16(25)8-13(11-33-20)23(29,30)31/h1-11H,(H2,34,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSXQFZOXCQSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F6N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N'-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

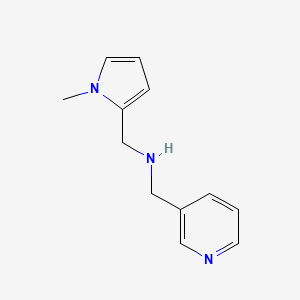
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)
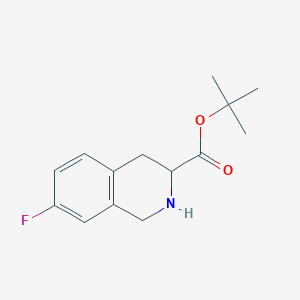
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)
![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(2-morpholinoethyl)amino]-2-propenenitrile](/img/structure/B2552709.png)
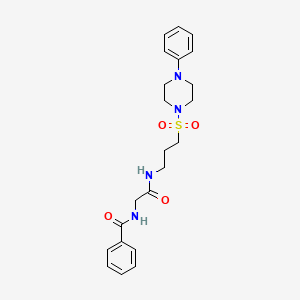
![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)
